C-6 vs. C-2 Hydroxymethyl Regiochemistry: Synthetic Handle Positioning and Target Accessibility
The target compound locates its hydroxymethyl group at the C-6 position of the dihydropyrimidine ring, whereas the most commercially prevalent analog, (5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol (CAS 54535-00-1), carries the hydroxymethyl at C-2 . In SAR studies of [1,2,4]triazolo[1,5-a]pyrimidine anti-tumor agents, C-6 substitution was found to be a key determinant of activity; compound 19 bearing C-6 functionalization exhibited IC50 values of 12.3 μM (Bel-7402) and 6.1 μM (HT-1080), while structurally related analogs with alternative substitution patterns showed substantially different potency profiles within the same series [1]. The C-6 hydroxymethyl thus offers a synthetic entry point that is geometrically inaccessible to C-2-substituted analogs.
| Evidence Dimension | Hydroxymethyl substitution position on triazolopyrimidine core |
|---|---|
| Target Compound Data | Hydroxymethyl at C-6; 4,5-dimethyl substitution on dihydropyrimidine ring |
| Comparator Or Baseline | (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol (CAS 54535-00-1): hydroxymethyl at C-2; 5,7-dimethyl substitution |
| Quantified Difference | Regioisomeric: C-6 vs. C-2 hydroxymethyl placement; C-6-substituted triazolopyrimidine anti-tumor lead (compound 19) achieved IC50 = 6.1–12.3 μM [1]; no published IC50 data available for C-2 methanol analog in same assay |
| Conditions | In vitro MTT assay; Bel-7402 (hepatocellular carcinoma) and HT-1080 (fibrosarcoma) cell lines [1] |
Why This Matters
The C-6 position provides a distinct vector for further derivatization (esterification, etherification, oxidation to aldehyde/carboxylic acid) that is geometrically impossible to replicate with C-2-substituted analogs, directly impacting the accessible chemical space in library synthesis and lead optimization programs.
- [1] Zhao, X.-L.; Zhao, Y.-F.; Guo, S.-C.; Song, H.-S.; Wang, D.; Gong, P. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines. Molecules 2007, 12, 1136-1146. View Source
